![molecular formula C17H16N2O4S B2578998 1-(吡啶-3-基磺酰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮 CAS No. 1797858-06-0](/img/structure/B2578998.png)
1-(吡啶-3-基磺酰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, incorporating both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of the compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the H(+),K(+)-ATPase enzyme , also known as the proton pump . This enzyme is primarily found in the stomach lining and is responsible for the final step in the production of gastric acid.
Mode of Action
1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one acts as a potassium-competitive acid blocker (P-CAB) . It inhibits the H(+),K(+)-ATPase activity in a K(+)-competitive manner, quite different from proton pump inhibitors (PPIs) . The inhibitory activity of this compound is unaffected by ambient pH .
Biochemical Pathways
The compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one affects the gastric acid secretion pathway . By inhibiting the H(+),K(+)-ATPase enzyme, it prevents the final step of gastric acid production, thereby reducing the amount of acid in the stomach. This can have downstream effects on digestion and absorption of nutrients.
Result of Action
The result of the action of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a potent and long-lasting inhibitory action on gastric acid secretion . It has been shown to completely inhibit basal and stimulated gastric acid secretion in vivo, and its effect is stronger and lasts longer than that of typical PPIs .
Action Environment
The action of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For example, the pH of the stomach can affect the compound’s efficacy. The inhibitory activity of this compound is unaffected by ambient ph , suggesting that it may be effective in a wide range of gastric pH conditions
生化分析
Biochemical Properties
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and glutathione (GSH). These interactions suggest that the compound may have antioxidant properties, which could be beneficial in reducing oxidative damage in cells .
Cellular Effects
The effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the p38 MAPK/NF-κB signaling pathway, which is crucial in inflammatory responses and cell survival . Additionally, it can alter gene expression profiles related to stress response and apoptosis, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound has been shown to bind to and inhibit certain kinases, which play a role in cell signaling and proliferation . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
The temporal effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages. Low doses of the compound have been found to have minimal toxic effects and can modulate biological pathways beneficially . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound can affect metabolic flux and alter metabolite levels, indicating its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles, where it can exert its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyridine-3-sulfonyl chloride with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger batch sizes.
化学反应分析
Types of Reactions
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
相似化合物的比较
Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: This compound shares a similar sulfonyl-pyridine structure but lacks the spiro configuration.
1-(Pyridin-3-ylsulfonyl)piperidine: Similar to the target compound but without the isobenzofuran moiety.
Uniqueness
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts specific steric and electronic properties that can enhance its biological activity and selectivity compared to similar compounds .
属性
IUPAC Name |
1'-pyridin-3-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-14-5-1-2-6-15(14)17(23-16)7-10-19(11-8-17)24(21,22)13-4-3-9-18-12-13/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJXFSOPEYMSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2578917.png)
![Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate](/img/structure/B2578919.png)

![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one](/img/structure/B2578925.png)
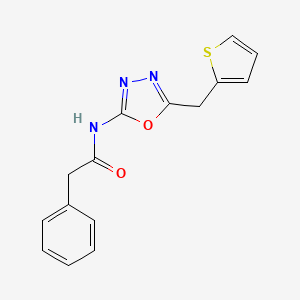
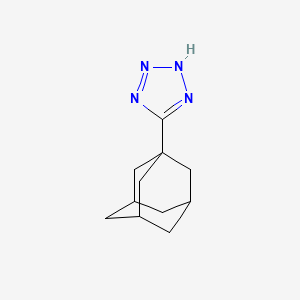
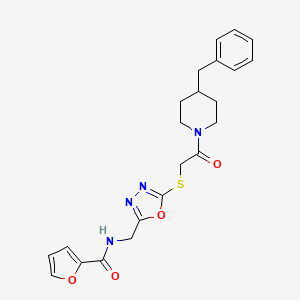
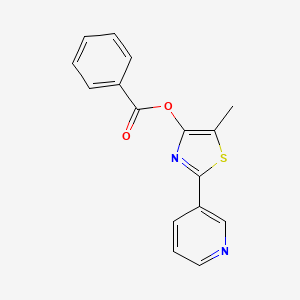
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
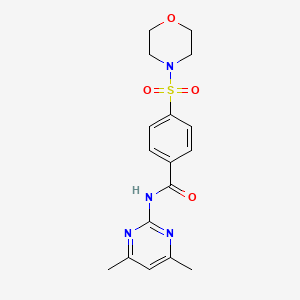
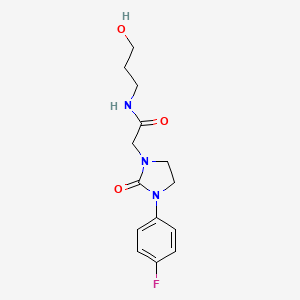
![2-Chloro-N-[2-(1-methylindazol-3-yl)propan-2-yl]acetamide](/img/structure/B2578936.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide](/img/structure/B2578937.png)
![N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2578938.png)
